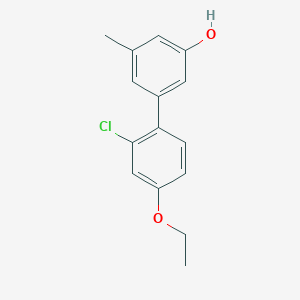
5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, is a synthetic phenol derivative that has been studied for its potential applications in scientific research. It is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, such as 5-hydroxy-2-methylphenol and 5-methoxy-2-methylphenol. It is also used in the study of its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, is not yet fully understood. However, it is believed that the compound can interact with certain enzymes and receptors in the body, thus affecting their activity. It is also believed to have antioxidant properties, which may be beneficial in certain applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, it has been shown to have a protective effect against oxidative stress and may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, in laboratory experiments is its availability and low cost. It is widely available and can be easily synthesized in the lab. However, it has certain limitations as well. For example, its solubility in water is limited, and it is not stable in acidic solutions.
Orientations Futures
The potential applications of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, are still being explored. Some of the possible future directions of research include:
1. Investigating the compound’s effects on other enzymes and receptors in the body.
2. Studying the compound’s potential as an antioxidant and its potential therapeutic applications.
3. Investigating the compound’s potential as an anticancer agent.
4. Developing more efficient synthesis methods for the compound.
5. Investigating the compound’s potential as an environmental pollutant.
6. Studying the compound’s potential as a food additive.
7. Investigating the compound’s effects on cell signaling pathways.
8. Studying the compound’s potential as a drug delivery system.
9. Investigating the compound’s potential in the development of new materials.
10. Studying the compound’s potential as a metal chelator.
Méthodes De Synthèse
5-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, is synthesized from the reaction of 3,5-dicarboxyphenol and 2-methylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of around 100°C for 2-3 hours, followed by the addition of a base to neutralize the acid catalyst. The product is then purified by recrystallization and analyzed for purity.
Propriétés
IUPAC Name |
5-(3-hydroxy-4-methylphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-8-2-3-9(7-13(8)16)10-4-11(14(17)18)6-12(5-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEPGIHQHYMBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684023 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-14-7 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372410.png)



